Ac-His-His-Gly-His-OH
Description
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUOJQYVOWCIHW-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and C-Terminal Anchoring
The synthesis begins with anchoring the C-terminal histidine residue to a solid support. Wang resin and Rink amide resin are preferred for their acid-labile linkages, enabling cleavage under mild trifluoroacetic acid (TFA) conditions. For Ac-His-His-Gly-His-OH, Rink amide resin is optimal, as it yields a C-terminal amide upon cleavage, though Wang resin may be used for carboxylate termini. Loading capacities typically range from 0.3–0.7 mmol/g, with lower capacities reducing intermolecular aggregation.
Sequential Amino Acid Coupling
Coupling proceeds via Fmoc chemistry, with each residue activated as a 4-methoxyphenyl ester or HOBt/DIC complex to minimize racemization. Histidine residues pose unique challenges due to their nucleophilic imidazole side chains, necessitating temporary protection with trityl (Trt) or tert-butyloxycarbonyl (Boc) groups. Glycine, lacking a side chain, requires no protection, simplifying its incorporation.
Table 1: Coupling Reagents and Efficiency for this compound
| Residue | Reagent System | Coupling Time (min) | Yield (%) |
|---|---|---|---|
| His¹ | HOBt/DIC | 60 | 98.5 |
| His² | PyBOP/HOAt | 45 | 99.2 |
| Gly³ | DIC/OxymaPure | 30 | 99.8 |
| His⁴ | TBTU/DIEA | 90 | 97.9 |
Data aggregated from SPPS protocols in.
Protecting Group Strategies
Imidazole Protection with Trityl Groups
Unprotected histidine side chains lead to imidazole acylation or metal coordination , causing deletion sequences. The Trt group, removable with 1–2% TFA in dichloromethane (DCM), provides optimal stability during Fmoc deprotection (20% piperidine in DMF). Comparative studies show Trt-protected histidine achieves 99% coupling efficiency versus 78% for Boc-protected analogs.
N-Terminal Acetylation
Post-synthetic N-terminal acetylation uses acetic anhydride (5 eq.) in DMF with catalytic DMAP, achieving >99% conversion. Alternatives like acetyl chloride risk aspartimide formation in glycine-histidine sequences.
Coupling Reaction Optimization
Activation of Fmoc-Amino Acids
4-Methoxyphenyl esters exhibit superior acylation kinetics for histidine, reducing reaction times to 45 minutes compared to 90 minutes for pentafluorophenyl esters. Microwave-assisted SPPS at 50°C further accelerates coupling, though excessive heat risks epimerization.
Side Reactions and Mitigation
-
Aspartimide Formation : Minimized by adding 0.1 M HOBt to coupling mixtures.
-
Racemization : Controlled via low-temperature (0–4°C) couplings and OxymaPure as a coupling additive.
Cleavage and Global Deprotection
TFA-Based Cleavage Cocktails
A standard cocktail of TFA:H₂O:triisopropylsilane (95:2.5:2.5) cleaves the peptide from the resin and removes Trt groups over 2–4 hours. For Boc-protected histidine, stronger acids like HF are required but risk side reactions.
Scavenger Systems
-
Cation Scavengers : Triethylsilane traps carbocations from Trt cleavage, preventing alkylation of tryptophan or methionine.
-
Thiol Scavengers : 1,2-ethanedithiol prevents disulfide formation in cysteine-containing analogs.
Purification and Analytical Validation
Reverse-Phase HPLC
Purification uses a C18 column with a gradient of 5–35% acetonitrile in 0.1% TFA. This compound elutes at ~22 minutes, with purity >98% achievable after two passes.
Table 2: HPLC Parameters for this compound
| Column | Flow Rate (mL/min) | Gradient Time (min) | Purity (%) |
|---|---|---|---|
| C18, 5 μm | 1.5 | 40 | 98.2 |
| C8, 3.5 μm | 1.0 | 30 | 97.5 |
Mass Spectrometry Confirmation
Electrospray ionization (ESI-MS) confirms molecular weight (calc. 568.6 Da, obs. 568.7 Da). MALDI-TOF MS detects truncation products at 455.3 Da (His-Gly-His-OH) if coupling fails.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Ac-His-His-Gly-His-OH can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidyl radicals.
Reduction: The peptide can be reduced to its constituent amino acids.
Substitution: The imidazole rings of histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of histidyl radicals and potentially cross-linked peptides.
Reduction: Free amino acids, including histidine and glycine.
Substitution: Modified peptides with substituted imidazole rings .
Scientific Research Applications
Biochemistry
Metal Ion Coordination and Enzyme Catalysis
Ac-His-His-Gly-His-OH serves as a model peptide for studying the coordination of metal ions and enzyme catalysis. Its structure allows it to interact effectively with metal ions, particularly copper(II), which is crucial for various enzymatic reactions. The peptide's ability to form stable complexes with metal ions mimics the function of certain enzymes, making it a valuable tool in biochemical studies.
Table 1: Metal Ion Binding Properties
| Metal Ion | Binding Mode | Stability (pH range) |
|---|---|---|
| Copper(II) | Forms chelates with nitrogen donors from histidine | pH 6-9 |
| Zinc(II) | Similar coordination behavior as copper(II) | pH 6-8 |
Medicinal Chemistry
Therapeutic Potential
The metal-chelating properties of this compound have led to investigations into its potential as a therapeutic agent. Its ability to bind toxic metals and facilitate their removal from biological systems positions it as a promising candidate in detoxification therapies.
Case Study: Antioxidative Properties
Research has demonstrated that the copper(II) complex of this compound exhibits superoxide dismutase-like activity, which is essential for mitigating oxidative stress in cells. This property suggests its potential application in treating diseases characterized by oxidative damage, such as neurodegenerative disorders .
Materials Science
Peptide-Based Materials and Biosensors
This compound is utilized in developing peptide-based materials and biosensors due to its unique structural properties. The peptide's ability to undergo self-assembly can be harnessed to create functional materials for various applications.
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| Biosensors | Used for detecting metal ions and biomolecules |
| Peptide Hydrogels | Formulated for drug delivery systems |
Chemical Biology
Site-Selective Modification of Proteins
In chemical biology, this compound is employed for site-selective modifications of proteins and peptides. Its unique structure facilitates the introduction of functional groups at specific sites on proteins, enhancing their functionality for drug delivery and imaging applications.
Case Study: N-terminal Acylation
Studies have shown that the presence of glycine adjacent to histidine residues significantly improves the efficiency of N-terminal acylation reactions. This modification can be crucial for creating targeted therapeutic agents .
Mechanism of Action
The mechanism of action of Ac-His-His-Gly-His-OH is primarily related to its ability to coordinate metal ions through the imidazole rings of the histidine residues. This coordination can influence the activity of metalloenzymes and other metal-dependent biological processes. The peptide can also interact with cellular membranes and proteins, potentially altering their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Structural Comparison of His-Rich Peptides
Key Differences :
- His Residue Count : Ac-HHGH-OH has four His residues (three consecutive), enabling multi-dentate Cu(II) coordination, whereas H-GGH-OH and H-HG-OH have fewer His residues, limiting their coordination flexibility .
- Backbone Modifications : Acetylation in Ac-HHGH-OH prevents N-terminal amine participation in metal binding, favoring imidazole-dominated coordination. Unmodified peptides (e.g., H-GGH-OH) utilize both imidazole and backbone amide groups .
Functional Analogs
Table 2: Catalytic and Binding Properties
Key Insights :
- Coordination Geometry : Ac-HHGH-OH’s {3N(im)} coordination at pH 6–7 closely resembles the Type II copper centers in catechol oxidase, whereas H-GGH-OH’s mixed coordination is less efficient for oxidase mimicry .
- Catalytic Efficiency: Ac-HHGH-OH exhibits measurable catecholase activity (kcat = 0.063 s⁻¹) in 86% methanol-water, outperforming most peptide-based models .
Research Findings and Mechanistic Insights
pH-Dependent Speciation of this compound
Comparative Studies with Shorter Peptides
- H-Gly-His-OH: Binds Cu(II) via imidazole and amide nitrogens but lacks the multi-His scaffold required for high catalytic turnover .
- N-Ac-His-Gly : Theoretical studies suggest protonated His imidazole stabilizes Pd(II)-mediated peptide cleavage, highlighting His’s role in metal-assisted reactions .
Biological Activity
Ac-His-His-Gly-His-OH, a histidine-rich peptide, has garnered attention for its diverse biological activities, particularly in biochemistry and medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and applications in scientific research.
Target of Action
this compound primarily interacts with various biological targets through its histidine residues, which facilitate metal ion coordination and antimicrobial activity. This peptide is known to penetrate cell membranes, exerting effects on pathogenic microorganisms and potentially influencing cellular pathways.
Mode of Action
The peptide functions through multiple mechanisms:
- Antimicrobial Activity : As an antimicrobial peptide (AMP), this compound can disrupt microbial membranes, leading to cell death.
- Metal Chelation : It binds metal ions such as copper(II), forming complexes that mimic enzymatic activity, particularly in oxidative stress responses .
- Cell Penetration : The ability to penetrate cells allows it to influence intracellular processes, including signaling pathways and gene expression.
Metal Coordination
this compound has been shown to effectively bind copper(II) ions, forming stable complexes that exhibit superoxide dismutase-like and catecholase-like activities. These properties suggest a role in antioxidant defense mechanisms .
Cellular Effects
The interaction with copper ions can lead to significant cellular effects:
- Oxidative Stress Modulation : By mimicking the activity of antioxidant enzymes, the peptide can reduce oxidative damage in cells.
- Metabolic Pathway Influence : Its ability to form metal complexes may affect metabolic fluxes and influence the levels of various metabolites.
Research Applications
This compound serves multiple roles across various fields:
| Field | Application |
|---|---|
| Biochemistry | Model peptide for studying metal ion coordination and enzyme catalysis |
| Medicinal Chemistry | Potential therapeutic agent due to metal-chelating properties |
| Materials Science | Development of peptide-based materials and biosensors |
| Chemical Biology | Site-selective modification of proteins for drug delivery and imaging |
Case Studies
-
Copper(II) Complex Formation
Research has demonstrated that this compound forms stable complexes with copper(II) ions. Spectroscopic studies indicate a 1:1 stoichiometry in the binding process, suggesting that the imidazole nitrogen from histidine plays a crucial role in coordination. This complex formation is vital for understanding the peptide's function as a model for copper-containing oxidases . -
Antimicrobial Properties
In vitro studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves membrane disruption and subsequent cell lysis, highlighting its potential as a therapeutic agent against infections. -
Enzymatic Mimicry
The peptide's ability to mimic enzymatic activity has been explored in detail. For instance, its copper(II) complex has been shown to exhibit superoxide dismutase activity, which is critical for protecting cells from oxidative damage .
Q & A
Q. How should conflicting data on the peptide’s oxidative stability be resolved?
- Methodological Answer : Perform accelerated degradation studies under controlled O2 levels (using gloveboxes) and monitor via LC-MS. Compare oxidative byproducts across studies using multivariate analysis (PCA). Publish detailed experimental conditions (e.g., light exposure, trace metal contaminants) to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
